N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
説明
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex heterocyclic compound featuring two key structural motifs: a 3-chlorophenyl-substituted piperazine group and an imidazo[1,2-c]quinazolin scaffold with a sulfanylidene moiety. The piperazine moiety is linked via an ethyl chain to a propanamide group, while the imidazoquinazolin core contains a ketone (3-oxo) and a thiocarbonyl (5-sulfanylidene) functional group.
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-oxo-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O2S/c26-17-4-3-5-18(16-17)31-14-12-30(13-15-31)11-10-27-22(33)9-8-21-24(34)32-23(28-21)19-6-1-2-7-20(19)29-25(32)35/h3-5,16,19-21H,1-2,6-15H2,(H,27,33)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJFUXVEKZLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways. The exact nature of these changes depends on the specific context within the cell and the overall state of the organism.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, the compound affects the dopaminergic signaling pathways . These pathways play crucial roles in various brain functions, including reward, reinforcement, and motor control. The downstream effects of this modulation can vary widely, depending on the specific cellular context and the overall physiological state of the organism.
Pharmacokinetics
It is known to besoluble in DMSO , which suggests that it may have good bioavailability
類似化合物との比較
Substituent Position on the Aromatic Ring
The 3-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs like 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) (). The meta vs. For example, meta-substituted phenylpiperazines often exhibit enhanced selectivity for serotonin (5-HT) receptors compared to para-substituted analogs .
Linker and Functional Groups
The ethyl-propanamide linker in the target compound contrasts with the propyl-methanesulphonate chain in compound 3i . Amide linkages generally improve metabolic stability compared to sulfonate esters, which may enhance bioavailability .
Imidazoquinazolin Scaffold
Sulfanylidene vs. Oxo Groups
The 5-sulfanylidene group in the target compound differs from the 3-oxo group in 5-[2-(2,4-dihydroxy-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K17) ().
Core Modifications
The imidazo[1,2-c]quinazolin core is structurally distinct from tetrazoloquinazolines () and triazoloquinazolines (). These variations influence bioactivity; for example, tetrazole rings act as carboxylic acid bioisosteres, improving metabolic resistance , while imidazole rings may enhance π-π stacking interactions with target proteins.
Structure-Activity Relationship (SAR) Insights
Key Structural Determinants
Characterization
Q & A
Q. What are the key steps in synthesizing this compound, and how is its purity validated?
The synthesis involves multi-step organic reactions, including:
- Condensation reactions to form the imidazo[1,2-c]quinazoline core (temperature: 60–80°C, inert atmosphere).
- Substitution reactions to introduce the 3-chlorophenylpiperazine and propanamide groups (solvent: DMF or THF, catalyst: K₂CO₃). Purity is validated using NMR spectroscopy (¹H/¹³C for structural confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular weight .
Q. Which structural features contribute to its potential pharmacological activity?
Key motifs include:
- 3-Chlorophenylpiperazine : Binds to serotonin/dopamine receptors, suggesting CNS activity.
- Imidazoquinazoline core : Enhances metabolic stability and modulates kinase or GPCR interactions.
- Sulfanylidene group : Improves solubility and redox activity .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography resolves 3D conformation and hydrogen-bonding networks.
- HPLC-UV/MS monitors reaction progress and purity.
- FT-IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Use Design of Experiments (DoE) to model variables (temperature, solvent, catalyst ratio). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–100°C | 75°C |
| Solvent | DMF vs. THF | THF |
| Reaction Time | 6–24 hrs | 12 hrs |
| Statistical tools (e.g., ANOVA) identify significant factors. Scale-up requires continuous-flow reactors to maintain consistency . |
Q. How should contradictory data in receptor binding assays be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions (e.g., pH, ion concentration).
- Cell line specificity (CHO vs. HEK293). Mitigate by:
- Repeating assays with radioligand binding (e.g., [³H]-spiperone for dopamine D₂).
- Validating via functional assays (cAMP or calcium flux) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl) or imidazoquinazoline substituents.
- Test in vitro against target receptors (e.g., 5-HT₁A, D₂) and in silico via molecular docking (software: AutoDock Vina).
- Prioritize analogs with >50% inhibition at 10 µM for lead optimization .
Q. What methodologies assess pharmacokinetic properties like bioavailability?
- Plasma stability : Incubate compound with liver microsomes; quantify via LC-MS/MS.
- Caco-2 permeability assay : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Metabolite profiling : Use UPLC-QTOF to identify Phase I/II metabolites .
Q. How can off-target effects be systematically evaluated?
Q. How should stability issues in aqueous solutions be addressed?
Conduct accelerated stability studies :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
